molecular formula C19H20N4O5S2 B2773580 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851979-74-3

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2773580
CAS No.: 851979-74-3
M. Wt: 448.51
InChI Key: UHANEXMVSIAYBA-UHFFFAOYSA-N
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Description

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
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Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-14-4-7-16-17(12-14)29-19(20-16)22-21-18(24)13-2-5-15(6-3-13)30(25,26)23-8-10-28-11-9-23/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANEXMVSIAYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with morpholinosulfonyl derivatives. Characterization techniques such as NMR and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its antitumor , antimicrobial , and antifungal properties.

Antitumor Activity

Recent studies have indicated that compounds related to benzothiazoles, including our target compound, exhibit significant antitumor activity. For instance, derivatives have shown effectiveness in inhibiting cell proliferation in several cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HCC8276.26 ± 0.33
2NCI-H3586.48 ± 0.11

In vitro assays demonstrated that the presence of specific functional groups significantly enhances the antitumor efficacy of these compounds compared to others lacking such modifications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

These results suggest that the compound could serve as a lead structure for developing new antimicrobial therapies.

Antifungal Activity

In a study focusing on antifungal activity, similar thiazole derivatives were evaluated for their effectiveness against Candida albicans and Candida parapsilosis. The findings revealed that certain modifications at the para position of the phenyl moiety significantly enhanced antifungal activity:

CompoundPathogenMIC (µg/mL)Reference
2dC. albicans1.23
2eC. parapsilosis1.23

These results highlight the importance of molecular structure in determining biological activity.

The mechanisms through which this compound exerts its effects are not fully understood but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as thymidylate synthase.
  • Interaction with DNA : Some derivatives have demonstrated the ability to bind to DNA, potentially interfering with replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antitumor Efficacy : A clinical trial involving a benzothiazole derivative showed a marked reduction in tumor size among participants with advanced-stage cancer, suggesting a strong potential for therapeutic application.
  • Antimicrobial Resistance : In a study on drug-resistant strains of Staphylococcus aureus, the compound exhibited significant antibacterial activity, indicating its potential role in overcoming resistance issues in current antibiotic therapies.

Q & A

Basic: What are the optimized synthetic routes for N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the benzothiazole core and sulfonylbenzohydrazide moieties. Key steps include:

  • Benzothiazole Formation : Cyclization of 2-aminothiophenol derivatives with substituted aldehydes under acidic conditions (e.g., HCl/EtOH) to generate the 6-methoxybenzo[d]thiazole intermediate .
  • Morpholinosulfonyl Introduction : Sulfonation using chlorosulfonic acid, followed by nucleophilic substitution with morpholine to attach the sulfonyl group .
  • Hydrazide Coupling : Reaction of the sulfonylbenzoyl chloride intermediate with hydrazine hydrate under reflux in anhydrous THF .
    Optimization Tips :
  • Use LiCl as a catalyst for coupling steps to improve regioselectivity.
  • Solvent choice (e.g., ethanol vs. DMF) and temperature control (60–80°C) significantly affect purity and yield. Monitor via TLC/HPLC .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the methoxy and morpholinosulfonyl groups. Key signals include δ 3.70–3.85 ppm (morpholine CH₂) and δ 6.80–7.50 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 447.1) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Basic: How is the compound initially screened for biological activity, and what controls are essential?

Answer:

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control. IC₅₀ values <10 µM warrant further study .
  • Antimicrobial Testing : Disc diffusion/Kirby-Bauer assays against S. aureus and E. coli. Include DMSO vehicle controls to rule out solvent toxicity .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation assays validate mechanism .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer cells?

Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins (e.g., p53, Bcl-2) .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) to identify inhibitory activity. IC₅₀ values <1 µM suggest therapeutic potential .
  • Transcriptomic Analysis : RNA-seq or qPCR to assess downstream gene regulation (e.g., BAX, BCL2) post-treatment .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Core Modifications : Replace methoxy with halogen (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration .
  • Sulfonyl Group Variations : Substitute morpholine with piperazine to alter solubility and target affinity .
  • Hydrazide vs. Amide : Compare bioactivity of benzohydrazide (current compound) with benzamide derivatives to assess hydrogen-bonding requirements .
  • Data-Driven Design : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high binding scores to validated targets .

Advanced: How to resolve contradictions in reported biological efficacy across studies?

Answer:

  • Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Discrepancies in IC₅₀ often arise from variable protocols .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify if rapid degradation explains low activity in some models .
  • Synergy Studies : Check for combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

Advanced: What in silico tools predict pharmacokinetic properties and toxicity?

Answer:

  • ADME Prediction : SwissADME estimates LogP (~2.5), suggesting moderate permeability, and high topological polar surface area (>100 Ų), indicating potential absorption limitations .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity risk; mitigate via prodrug strategies (e.g., esterification of the hydrazide group) .
  • CYP Inhibition : Use Schrödinger’s QikProp to assess CYP3A4/2D6 inhibition, critical for drug-drug interaction profiling .

Advanced: How to validate target engagement in vivo?

Answer:

  • Pharmacodynamic Markers : Measure target protein levels (e.g., p53 phosphorylation) in tumor xenografts via Western blot .
  • PET Imaging : Radiolabel the compound with ¹⁸F for real-time biodistribution and target occupancy studies .
  • Knockout Models : Use CRISPR-Cas9 to delete suspected targets (e.g., TP53) and confirm loss of efficacy in resistant models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.